

# Chemical structure and molecular weight of 2,3,4,5,6-Pentafluorobenzophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3,4,5,6-Pentafluorobenzophenone

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## An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of **2,3,4,5,6-Pentafluorobenzophenone**. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, along with its characteristic spectroscopic data. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

## Core Physicochemical and Spectroscopic Data

The quantitative data for **2,3,4,5,6-Pentafluorobenzophenone** are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of **2,3,4,5,6-Pentafluorobenzophenone**

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>5</sub> F <sub>5</sub> O	[1]
Molecular Weight	272.17 g/mol	[2]
CAS Number	1536-23-8	[2]
Appearance	White to light yellow solid	[2]
Melting Point	36-39 °C	[2]
Boiling Point	93 °C at 0.2 mmHg	[2]
Synonyms	(Pentafluorophenyl)phenylmethanone, Benzoylpentafluorobenzene	[2]

Table 2: Spectroscopic Data for **2,3,4,5,6-Pentafluorobenzophenone**

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	Multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the unsubstituted phenyl ring.
<sup>13</sup> C NMR	Signals for the carbonyl carbon, the carbons of the unsubstituted phenyl ring, and the carbons of the pentafluorophenyl ring (which will show coupling with fluorine).
FTIR (cm <sup>-1</sup> )	A strong absorption band for the carbonyl (C=O) stretch (approx. 1650-1670 cm <sup>-1</sup> ), and bands corresponding to C-F and aromatic C-H and C=C bonds.
Mass Spec (m/z)	A molecular ion peak [M] <sup>+</sup> at approximately 272.17, and characteristic fragmentation patterns including peaks for the benzoyl cation ([C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> ) at m/z 105 and the phenyl cation ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> ) at m/z 77.

# Synthesis of 2,3,4,5,6-Pentafluorobenzophenone

The primary method for the synthesis of **2,3,4,5,6-Pentafluorobenzophenone** is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, or alternatively, the acylation of benzene with pentafluorobenzoyl chloride. The following is a representative experimental protocol for the former.

## Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Pentafluorobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

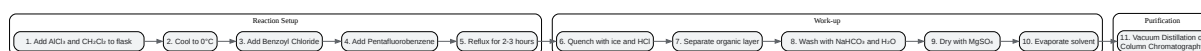
Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
- Cool the mixture to  $0^\circ\text{C}$  in an ice bath.
- Slowly add a solution of benzoyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension of aluminum chloride.

- After the addition is complete, add a solution of pentafluorobenzene (1.0 equivalent) in dry dichloromethane dropwise over a period of 30 minutes.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
- After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[4]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[4]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

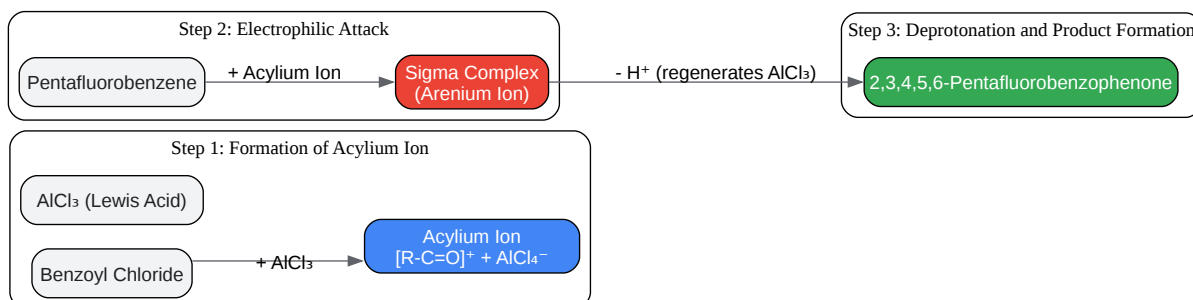
## Visualizing the Synthesis and Mechanism

To further elucidate the synthesis of **2,3,4,5,6-Pentafluorobenzophenone**, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.



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Experimental workflow for the synthesis of **2,3,4,5,6-Pentafluorobenzophenone**.



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## References

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- To cite this document: BenchChem. [Chemical structure and molecular weight of 2,3,4,5,6-Pentafluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073018#chemical-structure-and-molecular-weight-of-2-3-4-5-6-pentafluorobenzophenone]

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